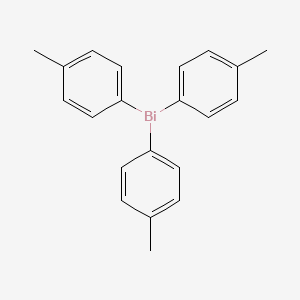

Tri-p-tolylbismuthine

Description

Historical Context and Significance of Organobismuth Compounds in Chemical Research

Organobismuth chemistry, which studies compounds with a carbon-to-bismuth chemical bond, traces its origins to 1850 with the synthesis of the first organobismuth compound, triethylbismuth, by Löwig and Schweizer. wikipedia.orgwikiwand.com This initial discovery, derived from a reaction between iodoethane (B44018) and a potassium-bismuth alloy, yielded a compound with a potent odor that oxidized spontaneously in air. wikipedia.orgwikiwand.com However, it was not until the advent of Grignard reagents and organolithium compounds that the field began to receive more substantial scientific inquiry. wikipedia.orgwikiwand.com

Bismuth belongs to Group 15 of the periodic table, alongside elements like phosphorus, arsenic, and antimony. wikipedia.orgresearchgate.net A key characteristic of this group is the decreasing strength of the bond to carbon as one moves down the period, following the order P > As > Sb > Bi. wikipedia.orgwikiwand.com This weaker carbon-bismuth bond influences the reactivity and applications of organobismuth compounds. The primary oxidation states for bismuth in these compounds are Bi(III) and Bi(V). wikipedia.orgwikiwand.com

The significance of organobismuth compounds in chemical research is broad. They are utilized as reagents in organic synthesis for transformations such as C-N and C-C bond formation, often in conjunction with a metal co-catalyst. wikiwand.comresearchgate.net Organobismuth(V) reagents, in particular, are powerful oxidants capable of converting alcohols to carbonyls and cleaving glycols. wikipedia.orgwikiwand.com Industrially, they serve as precursors for advanced materials and find use in catalysis for various polymerization reactions. researchgate.netamericanelements.com

Evolution of Tri-p-tolylbismuthine as a Key Organobismuth Reagent and Material Precursor

This compound has emerged as a versatile and stable triarylbismuth(III) compound, distinguishing itself from the more volatile and often pyrophoric nature of many trialkylbismuth(III) compounds. chemimpex.comwikipedia.org Triarylbismuth(III) compounds are typically air-stable crystalline solids, which facilitates their handling and use in a laboratory setting. wikipedia.org The synthesis of triorganobismuth compounds like this compound is commonly achieved by reacting bismuth trichloride (B1173362) (BiCl₃) with an organolithium or Grignard reagent, such as p-tolylmagnesium bromide. wikipedia.orgchemsrc.com

The evolution of this compound is marked by its utility in several key areas:

Organic Synthesis: It serves as a versatile reagent for creating complex organic molecules and forming carbon-carbon bonds. chemimpex.com Its stability and reactivity have been harnessed in cross-coupling reactions and as a catalyst in various organic transformations. chemimpex.com

Catalysis: The compound acts as a catalyst, enhancing reaction rates and selectivity in various chemical processes, which is a significant advantage for industrial applications. chemimpex.com Triarylbismuth compounds, in general, are used to catalyze alkene and alkyne polymerizations. wikiwand.com

Material Precursor: this compound is a valuable precursor in materials science for developing novel electronic materials, semiconductors, and polymers. chemimpex.comamericanelements.com Its high thermal stability and solubility in organic solvents make it suitable for these applications. chemimpex.com The ability to form stable complexes is crucial for creating advanced materials with specific, tailored properties. chemimpex.com A notable recent development is the discovery of superconductivity in potassium-doped this compound, highlighting its potential in creating novel functional materials. hpstar.ac.cn

Below is a table detailing some of the physical and chemical properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₁Bi | americanelements.comnih.gov |

| Molecular Weight | 482.38 g/mol | chemimpex.comspectrumchemical.com |

| Appearance | White to off-white crystal/powder | chemimpex.comamericanelements.comspectrumchemical.com |

| Melting Point | 117-121 °C | chemimpex.comamericanelements.com |

| Purity | ≥ 98% (HPLC) | chemimpex.comspectrumchemical.com |

| IUPAC Name | tris(4-methylphenyl)bismuthane | americanelements.comnih.gov |

Research Trajectories and Objectives for this compound Studies

Current and future research involving this compound is directed along several promising trajectories, driven by its unique combination of stability, reactivity, and low toxicity compared to other heavy metal organometallics.

Advanced Materials Science: A primary objective is the continued exploration of this compound as a precursor for advanced materials. chemimpex.comchemimpex.com Research into potassium-doped this compound has shown it can become a metal and exhibit superconductivity at low temperatures. hpstar.ac.cn Future studies aim to further understand and optimize these properties for potential applications in electronics and superconductivity. hpstar.ac.cn This includes the synthesis of thin films and other nanostructured materials. americanelements.com

Catalysis: The development of more efficient and selective catalytic systems is a major goal. Research focuses on its role in facilitating challenging chemical transformations, such as cross-coupling reactions and polymerizations, under milder and more environmentally friendly conditions. chemimpex.comwikiwand.comchemimpex.com The aim is to design catalysts that improve reaction yields and reduce waste, aligning with the principles of green chemistry. oatext.com

Pharmaceutical and Agrochemical Synthesis: Given its role in the formation of complex organic molecules, this compound is being investigated for its utility in synthesizing new pharmaceutical compounds and agrochemicals. chemimpex.com The objective is to leverage its reactivity to create novel molecular architectures that could lead to more effective drugs or crop protection agents. chemimpex.com

Fundamental Reactivity Studies: A deeper understanding of the fundamental chemical properties of this compound and related organobismuth compounds remains a key objective. This includes detailed studies of its electronic structure, bonding, and reaction mechanisms. Recent research into Bi(II) radicals, for example, opens up new possibilities for bond activation and radical polymerization, areas where organobismuth compounds could offer unique reactivity. wikipedia.org

The table below summarizes key research findings related to the applications of this compound and its derivatives.

| Research Area | Key Finding | Significance | Reference |

|---|---|---|---|

| Superconductivity | Potassium-doped this compound (p-TTB) exhibits superconductivity with transition temperatures up to 4.5 K. | Opens avenues for new types of molecular superconductors based on organometallic compounds. | hpstar.ac.cn |

| Catalysis | Triarylbismuth compounds catalyze various alkene and alkyne polymerizations. | Provides efficient routes for polymer synthesis, with potential for industrial application. | wikiwand.com |

| Organic Synthesis | Serves as a reagent in cross-coupling reactions and for the formation of complex organic molecules. | Enables the construction of valuable chemical structures for pharmaceuticals and other fine chemicals. | chemimpex.com |

| Materials Science | Used as a precursor for developing semiconductors and novel electronic materials due to its stability and electronic properties. | Contributes to the creation of advanced materials with tailored functionalities for electronic devices. | chemimpex.comamericanelements.com |

Structure

2D Structure

Propriétés

IUPAC Name |

tris(4-methylphenyl)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIECNHSGPKDTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Bi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20321123 | |

| Record name | Tris(4-methylphenyl)bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5142-75-6 | |

| Record name | 5142-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-methylphenyl)bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of Tri P Tolylbismuthine

Aryl Transfer Reactions and Cross-Coupling Processes

Tri-p-tolylbismuthine is recognized as an effective p-tolyl group transfer agent in a variety of transition metal-catalyzed cross-coupling reactions. chemimpex.com These reactions are valued because organobismuth compounds are often non-toxic and exhibit favorable reactivity profiles. researchgate.net

Palladium-Catalyzed Arylation Reactions with Haloarenes

Palladium-catalyzed cross-coupling reactions represent a powerful method for forming carbon-carbon bonds, and triarylbismuthines, including this compound, have emerged as competent arylating reagents. researchgate.neteie.gr These reactions typically involve the coupling of the organobismuth compound with an aryl halide or triflate. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the haloarene to a Pd(0) complex, followed by transmetalation with the organobismuth reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

This compound can be used to arylate various haloarenes and triflates, including functionalized pyridines, pyrimidines, pyrazines, and pyridazines. researchgate.net These reactions often tolerate a wide array of functional groups. researchgate.net While all three tolyl groups on the bismuth atom can potentially be transferred, the efficiency may vary. The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and selectivity. Phosphine-free palladium systems have also been developed for direct C-arylation processes, highlighting the ongoing evolution of these methodologies. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Arylation

| Component | Example | Purpose |

|---|---|---|

| Bismuth Reagent | This compound | Source of the aryl (p-tolyl) group. |

| Aryl Partner | Haloarenes (Ar-I, Ar-Br), Aryl Triflates | The electrophilic partner in the coupling reaction. researchgate.netresearchgate.net |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the oxidative addition and reductive elimination steps. researchgate.net |

| Base | K₃PO₄, Rb₂CO₃ | Often required to facilitate the catalytic cycle. researchgate.net |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals can catalyze cross-coupling reactions using this compound. Copper-mediated systems, for instance, are particularly effective for the O-arylation of phenols to produce diaryl ethers. lookchem.com These reactions demonstrate the versatility of this compound in forming carbon-heteroatom bonds. The development of catalytic systems using more earth-abundant metals like nickel and iron is an active area of research, driven by the desire for more sustainable chemical processes. nih.govsioc-journal.cn The principles of these reactions are similar to palladium catalysis, involving oxidative addition, transmetalation, and reductive elimination steps tailored to the specific metal center. nih.gov

Oxidation and High-Valent Bismuth Chemistry

This compound, a Bi(III) compound, can be readily oxidized to form stable pentavalent (Bi(V)) organobismuth species. This chemistry is dominated by the formation of tri-p-tolylbismuth dihalides and dicarboxylates.

Formation and Reactivity of Tri-p-tolylbismuth Dicarboxylates

Tri-p-tolylbismuth dicarboxylates are synthesized by the oxidative addition of carboxylic acids to this compound, typically in the presence of an oxidant like hydrogen peroxide or tert-butyl hydroperoxide. researchgate.netresearchgate.net This method allows for the preparation of a wide range of dicarboxylate complexes. lookchem.com

For example, the reaction of tri-p-tolylbismuth with monochloroacetic acid and tert-butyl hydroperoxide yields tri-p-tolylbismuth bis(monochloroacetate). researchgate.net Similarly, using bromodifluoroacetic acid under similar conditions produces tris(para-tolyl)bismuth bis(bromodifluoroacetate). researchgate.net X-ray diffraction studies of these compounds reveal a distorted trigonal bipyramidal geometry around the bismuth atom. researchgate.netresearchgate.net The three p-tolyl groups occupy the equatorial positions, while the two carboxylate ligands are situated in the axial positions. researchgate.net

Table 2: Examples of Synthesized Tri-p-tolylbismuth Dicarboxylates

| Carboxylic Acid Used | Resulting Dicarboxylate | Oxidant | Geometry at Bismuth | Ref |

|---|---|---|---|---|

| Monochloroacetic acid | Tri-p-tolylbismuth bis(monochloroacetate) | tert-Butyl hydroperoxide | Distorted trigonal bipyramidal | researchgate.net |

| Bromodifluoroacetic acid | Tris(p-tolyl)bismuth bis(bromodifluoroacetate) | tert-Butyl hydroperoxide | Distorted trigonal bipyramidal | researchgate.net |

| 2-Methoxybenzoic acid | Tri-m-tolylbismuth bis(2-methoxybenzoate) | Hydrogen peroxide | Distorted trigonal bipyramidal | researchgate.net |

These Bi(V) dicarboxylates are not just structural curiosities; they are also reactive species. For example, tri-p-tolylbismuth diacetate can be used in the arylation of aliphatic alcohols. connectedpapers.com

Reactions with Electrophilic Reagents

The reaction of this compound with electrophiles can lead to either oxidation of the bismuth center or electrophilic cleavage (demetallation) of a bismuth-carbon bond. The electron-rich nature of the p-tolyl groups makes them susceptible to attack by strong electrophiles. researchgate.netresearchgate.net

A notable example is the reaction with bis(trifluoromethanesulfonyl)amine, a strong protic acid and electrophile. This reaction results in the protiodemetallation of the tolyl groups. researchgate.net The electrophilic demetallation of electron-rich aromatic groups like p-tolyl occurs more readily than that of a less activated phenyl group, as seen in triphenylbismuthine. researchgate.netresearchgate.net This reactivity highlights the influence of the aryl substituent on the stability and reaction pathways of triarylbismuthines. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a Wheland intermediate (a σ-complex), followed by deprotonation to restore aromaticity. researchgate.netlibretexts.org In the case of organometallic compounds, the metal can be displaced instead of a proton.

Coordination Chemistry and Lewis Basicity

Like other Group 15 organometallic compounds, this compound possesses a lone pair of electrons on the central bismuth atom, allowing it to function as a Lewis base and a ligand in coordination complexes. chemimpex.comchemimpex.com However, the Lewis basicity of trivalent bismuth compounds is generally weak. This is because the 6s and 6p orbitals of bismuth are large and diffuse, leading to poor overlap with the orbitals of Lewis acids. stackexchange.com Furthermore, the electronegativity of the ligands attached to the bismuth can further modulate the availability of the lone pair. stackexchange.com

Despite its weak basicity, this compound can form stable complexes with various metal centers. chemimpex.com Its role in coordination chemistry is valuable for studying metal-ligand interactions and for the development of new coordination compounds with potential applications in catalysis and materials science. chemimpex.comchemimpex.com The steric bulk of the three p-tolyl groups also plays a significant role in its coordination behavior, influencing the geometry and stability of the resulting complexes.

Investigation of Reaction Pathways and Intermediates

Mechanistic Elucidation of Catalytic Cycles

This compound is a versatile organobismuth compound that participates in various catalytic reactions, most notably in palladium-catalyzed cross-coupling processes. chemimpex.comsci-hub.se The elucidation of the catalytic cycle is crucial for understanding its function and optimizing reaction conditions. The primary catalytic cycle for cross-coupling reactions involving triarylbismuthines and aryl halides, catalyzed by palladium complexes, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. sci-hub.se

The cycle typically begins with a palladium(0) species, which may be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or palladium(II) chloride. sci-hub.se Ligands, such as phosphines, can facilitate the reduction of Pd(II) to the active Pd(0) complex. sci-hub.se

Oxidative Addition : The active Pd(0) catalyst reacts with an organic electrophile, typically an aryl halide (Ar-X), in an oxidative addition step. This process involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square planar Pd(II) complex (Ar-Pd-X). sci-hub.se

Transmetalation : In this key step, the this compound transfers one of its p-tolyl groups to the newly formed Pd(II) complex. The three aryl groups attached to the bismuth center can be efficiently transferred. sci-hub.se This exchange of organic fragments from bismuth to palladium forms a new diorganopalladium(II) intermediate ((p-tolyl)-Pd-Ar), and a bismuth species (Bi(p-tolyl)₂X) is released. The ability of bismuth to act as a Lewis acid can help stabilize intermediates in certain reactions. researchgate.net

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (the p-tolyl group from the bismuth reagent and the aryl group from the halide) couple and are expelled from the palladium center, forming the desired biaryl product (p-tolyl-Ar). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. sci-hub.se

This catalytic transformation is valued for its high atom economy, as all three aryl groups on the bismuth atom can be transferred to the electrophilic partner. sci-hub.se Beyond palladium catalysis, this compound is also employed in copper-catalyzed arylations, such as the N-arylation and O-arylation of various substrates. uqam.ca In these reactions, a copper catalyst mediates the transfer of the aryl group from the bismuth reagent to a nucleophile. uqam.ca While the precise mechanisms can vary, they often involve the formation of organocopper intermediates. The unique chemical properties of this compound allow it to serve as a crucial reaction intermediate, facilitating the formation of complex organic molecules. lookchem.com

Understanding Steric and Electronic Influences on Reactivity

The reactivity of this compound is significantly governed by the interplay of steric and electronic factors originating from its three p-tolyl ligands. uqam.canumberanalytics.com These factors influence the efficiency and outcome of the catalytic reactions in which it participates.

Electronic Effects : The p-tolyl group contains a methyl group at the para-position of the phenyl ring. The methyl group is an electron-donating group, which increases the electron density on the aromatic ring and, consequently, on the bismuth center compared to unsubstituted triphenylbismuthine. This enhanced nucleophilicity can influence the transmetalation step in cross-coupling reactions. However, studies comparing the arylation efficiency of tri(p-tolyl)bismuthine with the unsubstituted triphenylbismuthine have shown that the introduction of a methyl group at the para or meta position has minimal consequence on the reaction's efficiency. uqam.ca The lone pair of electrons in trivalent organobismuthines is located in a 6s-orbital, which makes them generally non-basic and influences their coordinative properties. thieme-connect.de

Steric Effects : Steric hindrance plays a critical role in the reactivity of organobismuth reagents. arxiv.org The influence of steric bulk is clearly demonstrated when comparing the reactivity of different isomers of tri-tolylbismuthine. While this compound and tri-m-tolylbismuthine show similar high yields in copper-mediated arylation reactions, the ortho-substituted isomer, tri-o-tolylbismuthine (B160327), affords the product in a slightly reduced yield. uqam.ca This indicates that the steric bulk of the methyl group in the ortho position hinders the approach to the bismuth center, making the aryl group transfer more challenging. uqam.ca The geometry of the molecule is affected by this steric hindrance, which in turn can influence intermolecular interactions and the ability of the reagent to participate in catalytic cycles. arxiv.org

The table below, based on findings from copper-mediated N-arylation reactions, illustrates the impact of the substituent position on the aryl group transfer efficiency. uqam.ca

| Triarylbismuthine Reagent | Substituent Position | Relative Steric Hindrance | Observed Yield (%) |

|---|---|---|---|

| Tri(p-tolyl)bismuthine | para | Low | ~70% |

| Tri(m-tolyl)bismuthine | meta | Low | ~70% |

| Tri(o-tolyl)bismuthine | ortho | High | Slightly Reduced |

| Triphenylbismuthine (unsubstituted) | - | Low | ~48% |

This data underscores that for triarylbismuthines, steric factors, particularly from ortho-substituents, are a more dominant differentiating factor in reactivity than the modest electronic effects of a methyl group at the meta or para positions. uqam.ca

Structural Elucidation and Solid State Characteristics of Tri P Tolylbismuthine

Crystallographic Analysis via Single-Crystal X-ray Diffraction

| Compound | Crystal System | Space Group | Reference |

| Pristine Tri-p-tolylbismuthine | Triclinic | P1 | hpstar.ac.cnresearchgate.net |

| Potassium-doped this compound | Triclinic | P1 | hpstar.ac.cnresearchgate.netacs.org |

Analysis of Bi-Bi Distances and Intermolecular Interactions

A critical parameter in the solid-state structure of organobismuth compounds is the distance between adjacent bismuth atoms (Bi-Bi distance). In this compound, the Bi-Bi distance has been determined to be 5.71(3) Å. acs.org This distance is a consequence of the specific molecular packing and the steric hindrance imposed by the p-tolyl groups. For comparison, the Bi-Bi distance in triphenylbismuth (B1683265) (TPB) is 5.11(1) Å, and in tri-o-tolylbismuthine (B160327) (o-TTB), it is 5.18(2) Å. acs.org The variation in these distances highlights the influence of the methyl group's position on the phenyl ring on the crystal packing. acs.orghpstar.ac.cn The intermolecular interactions, including van der Waals forces and potential weak C-H···π interactions, play a crucial role in stabilizing the crystal lattice.

| Compound | Bi-Bi Distance (Å) | Reference |

| Triphenylbismuth (TPB) | 5.11(1) | acs.orghpstar.ac.cn |

| Tri-o-tolylbismuthine (o-TTB) | 5.18(2) | acs.org |

| This compound (p-TTB) | 5.71(3) | acs.org |

Geometrical Parameters of the Bismuth Center (e.g., Distorted Trigonal Bipyramidal Coordination)

While the trivalent bismuth center in this compound itself typically exhibits a trigonal pyramidal geometry due to the lone pair of electrons, its derivatives can adopt different coordination geometries. For instance, in related compounds like tri-p-tolylbismuth diperchlorate, the bismuth atom exhibits a distorted trigonal bipyramidal coordination. researchgate.net In such cases, the three carbon atoms of the tolyl groups occupy the equatorial positions, while other ligands, such as oxygen atoms from perchlorate (B79767) groups, occupy the axial positions. researchgate.netrcsi.science This coordination geometry is also observed in other organobismuth(V) complexes where the bismuth atom is bonded to five other atoms or groups. researchgate.net

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide complementary information to diffraction methods for a comprehensive structural elucidation.

Advanced Vibrational Spectroscopy (e.g., Raman, IR)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational modes of molecules. wikipedia.orghoriba.com These techniques are sensitive to the chemical bonds and symmetry of a molecule, making them excellent tools for structural confirmation.

The Raman spectrum of pristine this compound shows distinct modes corresponding to lattice vibrations, C-C-C bending, C-H bending, and C-C stretching. hpstar.ac.cn Upon doping with potassium, a notable suppression of the lattice modes is observed, indicating a significant change in the crystal structure. hpstar.ac.cn

Infrared spectroscopy has also been used to study this compound and its derivatives. researchgate.net The IR spectra provide characteristic absorption bands for the various functional groups present in the molecule, confirming its molecular identity. brussels-scientific.comwpmucdn.com

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. mdpi.com For organometallic compounds like this compound, both solution-state and solid-state NMR are employed to elucidate its structural characteristics. Solution-state NMR provides high-resolution spectra for molecules tumbling rapidly in a solvent, while solid-state NMR is indispensable for studying the structure and dynamics of materials in their native, solid form. huji.ac.il

In the solid state, the anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, are not averaged out by molecular tumbling, leading to very broad spectral lines. huji.ac.il Techniques like Magic Angle Spinning (MAS) and high-power decoupling are employed to reduce this line broadening and achieve higher resolution, making it possible to obtain solution-like spectra from solid samples. huji.ac.ilillinois.edu Cross-polarization (CP) is another common technique used in solid-state NMR to enhance the signal intensity of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. illinois.edu

Research on this compound has utilized solution-state NMR to confirm its structure in detail. Studies conducted in deuterated chloroform (B151607) (CDCl₃) provide characteristic signals for the tolyl groups attached to the bismuth atom. rsc.org

The ¹H NMR spectrum shows a singlet for the methyl (–CH₃) protons and multiplets for the aromatic protons, consistent with the p-substituted phenyl rings. rsc.org The ¹³C NMR spectrum further corroborates this structure, displaying distinct signals for the methyl carbon, the aromatic carbons, and the carbon atom directly bonded to the bismuth center. rsc.org

Detailed solution-state NMR data is presented below:

Solution-State NMR Data for this compound

| Nucleus | Solvent | Spectrometer Frequency | Chemical Shift (δ) in ppm | Multiplicity & Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | CDCl₃ | 300 MHz | 2.3 | s, 9H (-CH₃) | rsc.org |

| ¹H | CDCl₃ | 300 MHz | 7.1 | m, 6H (aromatic) | rsc.org |

| ¹H | CDCl₃ | 300 MHz | 7.6 | m, 6H (aromatic) | rsc.org |

| ¹³C | CDCl₃ | 75 MHz | 21.4 | -CH₃ | rsc.org |

| ¹³C | CDCl₃ | 75 MHz | 128.7 | aromatic CH | rsc.org |

| ¹³C | CDCl₃ | 75 MHz | 129.3 | aromatic C-Bi | rsc.org |

| ¹³C | CDCl₃ | 75 MHz | 131.3 | aromatic CH | rsc.org |

s = singlet, m = multiplet

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. libretexts.org It functions by ionizing molecules and then sorting these ions based on their mass-to-charge (m/z) ratio. libretexts.org The resulting mass spectrum provides the molecular ion peak (M+), which corresponds to the mass of the intact molecule, and a series of fragment ion peaks that reveal information about the molecule's structure. libretexts.org

Key mass spectrometry data for this compound is summarized below:

Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₁Bi | nih.gov |

| Molecular Weight | 482.4 g/mol | nih.gov |

| Exact Mass | 482.14472 Da | nih.gov |

| Monoisotopic Mass | 482.14472 Da | nih.gov |

The presence of the molecular ion peak at an m/z value corresponding to its calculated molecular weight provides definitive evidence for the successful synthesis and integrity of the this compound molecule.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂₁H₂₁Bi |

| Deuterated Chloroform (Chloroform-d) | CDCl₃ |

| Tri-p-tolylbismuth diperchlorate | C₂₁H₂₁Bi(ClO₄)₂ |

| Carbon | C |

| Hydrogen | H |

Theoretical and Computational Investigations of Tri P Tolylbismuthine

Electronic Structure Calculations using Density Functional Theory (DFT)

Theoretical investigations into the properties of tri-p-tolylbismuthine (p-TTB) and its derivatives frequently employ Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. smu.edu Calculations are often performed using a plane-wave pseudopotential method, as implemented in simulation packages like the Vienna ab initio simulation package (VASP). hpstar.ac.cn For the exchange-correlation potentials, the generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) formula is a common choice. hpstar.ac.cn The interaction between electrons and ions is modeled using techniques such as the projector-augmented wave (PAW) method. hpstar.ac.cn These computational approaches are foundational for understanding the electronic behavior of the compound, particularly in studies exploring its potential for superconductivity upon doping. hpstar.ac.cndntb.gov.ua The selection of functionals and basis sets is critical, with hybrid functionals like B3LYP also being widely used for modeling biological and chemical systems to determine electronic structures. spectroscopyonline.comd-nb.info

Analysis of Molecular Orbitals and Electron Transfer Pathways (e.g., K-4s to C-2p orbital)

A key area of computational investigation for this compound has been its behavior when doped with alkali metals, such as potassium. hpstar.ac.cn DFT calculations have been instrumental in elucidating the electron transfer mechanism that induces novel properties like superconductivity. hpstar.ac.cnresearchgate.net Upon doping, a calculated electronic structure indicates that an electron is transferred from the 4s orbital of the potassium atom (K-4s) to the 2p orbital of carbon atoms (C-2p) within the tolyl groups of the p-TTB molecule. hpstar.ac.cnresearchgate.net

This charge transfer is the primary driver for the observed emergence of superconductivity and is also responsible for shifts in the compound's Raman spectra. hpstar.ac.cnresearchgate.net Analysis of the partial density of states (PDOS) further details the orbital contributions, revealing the roles of C 2p, C 2s, K 4s, Bi 6s, and Bi 5p orbitals in the electronic structure of both the pristine and doped material. hpstar.ac.cn The frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical in these interactions, as the HOMO-LUMO gap helps characterize the chemical reactivity and kinetic stability of the structure. mdpi.com

| Orbital | Role in Doped System |

|---|---|

| K 4s | Electron donor |

| C 2p | Electron acceptor; primary recipient of transferred charge |

| C 2s | Contributes to the overall electronic structure |

| Bi 6s | Contributes to the overall electronic structure |

| Bi 5p | Contributes to the overall electronic structure |

Band Structure and Energy Gap Analysis in Solid-State Materials

DFT calculations are crucial for determining the band structure and energy gap of this compound in its solid state. For the pristine, undoped p-TTB, it behaves as an insulator with a significant energy gap of 3.39 eV near the Fermi level. hpstar.ac.cn This wide band gap is characteristic of an insulating material where electronic excitations require a substantial amount of energy.

The situation changes dramatically upon doping with potassium. Computational analyses show that the introduction of potassium atoms leads to a reconstruction of the electronic bands. hpstar.ac.cn In the case of potassium-doped p-TTB, the material becomes metallic, which is visually manifested by the Fermi level crossing two energy bands. hpstar.ac.cn This transition from an insulator to a metal is a direct consequence of the charge transfer from potassium to the p-TTB molecule, which populates the conduction band and eliminates the energy gap, a prerequisite for superconductivity. hpstar.ac.cn

| Material | Electronic State | Energy Gap (eV) |

|---|---|---|

| Pristine this compound | Insulator | 3.39 |

| Potassium-Doped this compound | Metal | 0 (Becomes metallic) |

Computational Modeling of Reactivity and Reaction Mechanisms

While organobismuth compounds, including this compound, are recognized for their utility as reagents and catalysts in organic synthesis, many of their reaction mechanisms require further clarification. hpstar.ac.cn Computational modeling provides a powerful tool to investigate these mechanisms at a molecular level. smu.edu Using DFT, researchers can calculate reactivity descriptors such as Fukui functions and Parr functions to predict active sites for nucleophilic, electrophilic, and radical attacks. frontiersin.org

Although specific computational studies on the reaction mechanisms of this compound are not widely documented, the general approach involves mapping the potential energy surface of a reaction. smu.edu This includes identifying stationary points like reactants, products, and transition states, and tracing the intrinsic reaction coordinate (IRC) that connects them. smu.edu Such analyses can elucidate, for example, the steps involved in cross-coupling reactions where p-TTB acts as a reagent. The maturation of physics-based approaches and the integration of machine learning strategies are poised to significantly advance the predictive capabilities for reaction discovery, offering pathways to understand reactivity in complex chemical environments. cecam.org

Prediction and Simulation of Spectroscopic Properties

Computational methods are essential for the prediction and interpretation of the spectroscopic properties of this compound. cardiff.ac.uk DFT calculations, in particular, can simulate vibrational spectra (Raman and Infrared) to aid in the analysis of experimental data. cardiff.ac.ukmdpi.com For p-TTB, experimental Raman spectroscopy has been used to characterize the effect of potassium doping. hpstar.ac.cn Upon doping, the Raman spectra exhibit both red and blue shifts in different vibrational modes. hpstar.ac.cn

Theoretical simulations can reproduce these spectral patterns and provide detailed assignments for the observed bands. mdpi.com For instance, the red shifts observed in certain C-C stretching modes in doped p-TTB are understood to be a consequence of the transferred electrons softening the Raman modes. hpstar.ac.cn By modeling the molecule and its interactions, such as with dopant atoms, computational spectroscopy can link spectral features to specific structural and electronic changes. researchgate.net The B3LYP functional combined with appropriate basis sets is often considered a suitable approximation for calculating Raman spectra for biological and chemical systems. spectroscopyonline.com

Theoretical Exploration of Topological Properties

The field of topological materials, which have insulating interiors but conducting surfaces protected by symmetry, has spurred theoretical interest in heavy-element organometallic compounds. researchgate.netijsret.com Bismuth, with its strong spin-orbit coupling, is a key element in many known topological insulators. researchgate.net Consequently, organobismuth compounds like this compound and its structural analogs are considered candidates for exploring novel topological states. americanelements.comhpstar.ac.cn

Theoretical explorations have included related systems, such as the prediction of an organic topological insulator in a 2D honeycomb lattice of triphenyl-bismuth. researchgate.net The nontrivial topology in such systems often arises from strong spin-orbit coupling interactions. researchgate.net For a material to be a topological insulator, its electronic band structure must possess a "nontrivial topology," often characterized by invariants like the Z2 topological index. ijsret.comupenn.edu While a definitive theoretical study classifying this compound as a topological insulator is not yet prominent, its composition makes it a subject of interest. americanelements.comaps.org The general theory suggests that the combination of heavy elements and specific lattice symmetries in organometallic structures could host topologically protected states. ens-lyon.fripmu.jpstanford.edu

Adsorption Energy Calculations and Surface Interactions

The study of surface interactions and the calculation of adsorption energies are critical for understanding the behavior of this compound in various applications, from materials science to catalysis. DFT calculations are a primary tool for modeling these phenomena. uit.noflosic.org A notable example for p-TTB is the theoretical investigation of its interaction with potassium atoms. hpstar.ac.cn

Calculations show that potassium atoms intercalate into the interstitial spaces between the p-TTB molecules. hpstar.ac.cn The adsorption process and the final structure are influenced by the surface interactions between the dopant and the host molecules. Specifically, the steric hindrance from the methyl groups on the tolyl rings reduces the available interstitial space, affecting the stoichiometry of the doped compound. hpstar.ac.cn While specific adsorption energy values for small molecules on a p-TTB surface are not broadly published, the methodology is well-established. Such calculations typically involve building a model of the surface and the adsorbate, and then using DFT to find the minimum energy configuration, which reveals the strength of the interaction. rsc.orgaps.org These computational models can also simulate the dynamics of gas-surface interactions and momentum exchange. aps.org

Advanced Applications of Tri P Tolylbismuthine in Chemical Research and Materials Science

Catalytic Applications in Organic Synthesis

Trivalent organobismuthines can function as Lewis bases in catalytic reactions, proving useful in the formation of carbon-carbon and carbon-heteroatom bonds. hpstar.ac.cn The specific applications of tri-p-tolylbismuthine and related compounds are an active area of research.

Development of this compound-Based Catalytic Systems

This compound serves as a key reagent in the development of efficient catalytic protocols, particularly for cross-coupling reactions. It is synthesized via a metathesis reaction between bismuth trichloride (B1173362) and the appropriate Grignard reagent, p-tolylmagnesium bromide. sci-hub.se This compound acts as a nucleophilic cross-coupling partner with various organic electrophiles, such as aryl halides, in reactions catalyzed by palladium (Pd) complexes. sci-hub.se

These palladium-catalyzed cross-coupling reactions are valued for their versatility and tolerance of a wide variety of functional groups on either the organobismuth reagent or the electrophile. sci-hub.se The process is noted for its high atom economy, as all three aryl groups from the triarylbismuthine can be efficiently transferred. sci-hub.se The reaction typically proceeds through a transmetallation step involving an aryl palladium complex. sci-hub.se

Application in Living Radical Polymerization

Organobismuthine-mediated living radical polymerization (BIRP) represents a significant application for this class of compounds in polymer synthesis. acs.org Living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are designed to control polymer architecture, including molecular weight and composition, by minimizing premature termination reactions. sigmaaldrich.commdpi.com In these systems, an equilibrium is maintained between active, propagating radical species and inactive, dormant species. mdpi.com

In the context of BIRP, organobismuthines can act as chain-transfer agents. acs.org For instance, a system utilizing an organobismuthine initiator, methyl 2-dimethylbismuthanyl-2-methylpropionate, has been developed for the controlled synthesis of high molecular weight polymers. acs.org This method allows for the creation of well-defined polystyrenes and poly(butyl acrylate)s with controlled molecular weights and low polydispersity indexes under mild thermal conditions. acs.org

Role as a Cocatalyst in Specific Transformations

In certain specific transformations, organobismuthine derivatives have demonstrated efficacy as cocatalysts, enhancing the control and efficiency of polymerization reactions. A notable example is the use of diphenyl(2,6-dimesitylphenylthio)bismuthine as a cocatalyst in organobismuthine-mediated living radical polymerization (BIRP). acs.org

The addition of a catalytic amount of this arylthiobismuthine cocatalyst to a system with an organobismuthine chain-transfer agent allows for the synthesis of ultrahigh molecular weight polystyrenes and polyacrylates. acs.org Control experiments suggest that the cocatalyst reversibly reacts with the polymer-end radical. acs.org This interaction generates a dormant organobismuthine species and a 2,6-dimesitylphenylthiyl radical, a mechanism that prevents undesirable chain termination reactions and preserves the active polymer end group. acs.org The bulky nature of the 2,6-dimesitylphenyl group on the cocatalyst is thought to prevent the thiyl radical from initiating new, unwanted polymer chains. acs.org

Functional Materials Development

Beyond catalysis, this compound is a precursor for innovative functional materials, most notably in the field of organic superconductivity.

Organic Superconductors: Potassium-Doped this compound Systems

The intercalation of alkali metals into organic molecules has emerged as a promising route to new superconductors. Research has demonstrated that by doping this compound with potassium, the resulting material exhibits type-II superconductivity. hpstar.ac.cnacs.orgacs.org This discovery places this compound among a select group of organometallic compounds that can be rendered superconducting.

The superconductivity arises after potassium atoms are intercalated into the interstitial spaces of the this compound crystal lattice. hpstar.ac.cn This process is often facilitated by a two-step synthesis method involving ultrasound treatment and low-temperature annealing. arxiv.org The critical temperature (Tc) for the onset of superconductivity in these systems has been observed at two distinct values. All synthesized samples show a superconducting transition at approximately 3.6 K, while one sample also displayed a transition at a higher temperature of 5.3 K. hpstar.ac.cnacs.orgacs.org The superconducting state is confirmed by both the Meissner effect, observed in magnetic susceptibility measurements, and a sharp drop to zero electrical resistivity. hpstar.ac.cnhpstar.ac.cn Theoretical calculations indicate that the superconductivity is a result of charge transfer, where an electron from the potassium 4s orbital is transferred to the carbon 2p orbital of the tolyl groups. hpstar.ac.cnacs.org

| Property | Value | Source(s) |

| Compound | Potassium-Doped this compound | hpstar.ac.cn, acs.org, acs.org |

| Superconductivity Type | Type-II | hpstar.ac.cn, acs.org |

| Primary Critical Temperature (Tc) | 3.6 K | hpstar.ac.cn, acs.org, acs.org |

| Secondary Critical Temperature (Tc) | 5.3 K (in one sample) | hpstar.ac.cn, acs.org, acs.org |

| Superconducting Confirmation | Meissner Effect, Zero Resistivity | hpstar.ac.cn, hpstar.ac.cn |

| Mechanism | Electron transfer from K 4s to C 2p orbital | hpstar.ac.cn, acs.org |

Identification of Superconducting Phases (e.g., Triclinic P1 Structure)

Detailed structural analysis using powder X-ray diffraction (XRD) has been crucial in identifying the specific crystalline phase responsible for superconductivity. hpstar.ac.cn The common superconducting phase, which exhibits a critical temperature of 3.6 K, has been identified as having a triclinic P1 crystal structure. hpstar.ac.cnacs.org

In this phase, the potassium atoms and this compound molecules are arranged in a specific mole ratio of 3:1. hpstar.ac.cnacs.org The intercalation of potassium atoms into the host lattice causes a significant change from the pristine crystal structure, forming a new, distinct arrangement. hpstar.ac.cn This structural modification is essential for the material's transition from a semiconductor in its pure form to a metallic, and ultimately superconducting, state upon doping. acs.org The steric hindrance from the methyl groups on the tolyl rings is believed to influence the interstitial space available, resulting in a different doping ratio compared to the related compound, triphenylbismuth (B1683265). hpstar.ac.cn

| Property | Description | Source(s) |

| Crystal System | Triclinic | hpstar.ac.cn, acs.org |

| Space Group | P1 | hpstar.ac.cn, acs.org |

| K:this compound Ratio | 3:1 | hpstar.ac.cn, acs.org |

Charge Transfer Dynamics in Superconducting Regimes

Recent discoveries have identified potassium-doped this compound (K-doped p-TTB) as a novel organic-based superconductor. hpstar.ac.cnacs.orgresearchgate.net The emergence of superconductivity in this material is fundamentally linked to a charge transfer mechanism. hpstar.ac.cnacs.org Theoretical calculations and experimental evidence indicate that upon doping, an electron is transferred from the 4s orbital of the potassium atom to the 2p orbital of the carbon atoms within the tolyl groups of the this compound molecule. hpstar.ac.cnacs.orgresearchgate.net This process transforms the initially insulating material into a metal, which is a prerequisite for superconductivity. hpstar.ac.cn

The charge transfer has been further substantiated by phase-sensitive Raman spectroscopy. hpstar.ac.cn In its pristine state, this compound exhibits distinct Raman-active modes. hpstar.ac.cn However, upon doping with potassium, these modes are significantly altered, with observed red and blue shifts in the spectra, which is consistent with the calculated charge transfer from potassium to the carbon 2p orbital. hpstar.ac.cnacs.org Similar charge transfer dynamics have been reported for rubidium-doped this compound, where electrons from rubidium are transferred to the carbon atoms, inducing superconductivity. aps.org

Magnetic Properties and Meissner Effect Investigations

The superconducting nature of doped this compound is unequivocally established through detailed magnetic property measurements. acs.org The hallmark of superconductivity, the Meissner effect—the expulsion of a magnetic field from the interior of a superconductor—has been clearly observed in potassium-doped samples. hpstar.ac.cnhpstar.ac.cn

Direct current (DC) magnetic susceptibility (χ) measurements of K-doped p-TTB show a distinct and sudden drop at a critical temperature (Tc) of approximately 3.6 K under ambient pressure. hpstar.ac.cnacs.org This diamagnetic signal is observed in both zero-field cooling (ZFC) and field cooling (FC) protocols, providing definitive proof of the Meissner effect. hpstar.ac.cn The superconducting volume fraction at 1.8 K has been estimated to be as high as 18%. hpstar.ac.cn Based on these magnetic characterizations, doped this compound is classified as a type-II superconductor. hpstar.ac.cnhpstar.ac.cnresearchgate.net Interestingly, some samples have also shown evidence of a second superconducting phase at a higher temperature of 5.3 K. hpstar.ac.cn

In studies involving rubidium as the dopant, DC magnetic measurements revealed a coexistence of superconductivity at 4.0 K with weak ferromagnetism appearing at 35 K, highlighting a complex interplay between these two phenomena in this class of materials. aps.org

Table 1: Superconducting Properties of Doped this compound

| Dopant | Superconducting Critical Temp. (Tc) | Magnetic Behavior | Superconductor Type |

|---|---|---|---|

| Potassium (K) | 3.6 K (common), 5.3 K (in one sample) hpstar.ac.cn | Meissner Effect, Diamagnetism hpstar.ac.cnhpstar.ac.cn | Type-II hpstar.ac.cnhpstar.ac.cnresearchgate.net |

Resistivity Measurements Under Varying Conditions

Electrical resistivity measurements provide complementary evidence for the superconducting transition in doped this compound. hpstar.ac.cn Using a standard four-probe method, a sharp drop in resistivity to a near-zero state is recorded at the critical temperature, corroborating the findings from magnetic susceptibility tests. hpstar.ac.cnhpstar.ac.cn

The superconducting state is sensitive to external conditions such as pressure and magnetic fields. For a sample under a pressure of 1.2 GPa, the resistivity data showed a distinct downturn around 5.3 K followed by a sharp drop at 3.6 K, aligning with the two superconducting phases observed in magnetic measurements. hpstar.ac.cn

The application of an external magnetic field has a predictable effect on the material's superconductivity. As the magnetic field strength is increased, the superconducting transition is suppressed and shifts to lower temperatures. hpstar.ac.cnhpstar.ac.cn For instance, under a pressure of 1.9 GPa, increasing the magnetic field from 0.0 T to 0.2 T caused a reduction in the observed transition temperatures. hpstar.ac.cn At a field of 1.4 T, superconductivity was found to be completely destroyed within the studied temperature range. hpstar.ac.cn The combined evidence of the Meissner effect and zero resistivity under various conditions provides an unambiguous confirmation of superconductivity in potassium-doped this compound. hpstar.ac.cnhpstar.ac.cn

Table 2: Effect of Magnetic Field on Superconducting Transition Temperature (Tc) of K-doped p-TTB at 1.9 GPa

| Magnetic Field (T) | Upper Tc (K) | Lower Tc (K) |

|---|---|---|

| 0.0 | 4.5 | 3.1 |

| 0.2 | 4.2 | 2.7 |

| 1.4 | \multicolumn{2}{c | }{Superconductivity Destroyed} |

Data adapted from research on potassium-doped this compound. hpstar.ac.cn

Organic Topological Insulators

This compound is also a subject of investigation in the field of organic topological insulators, a class of materials that are insulating in their interior but conduct electricity on their surface. amazonaws.comresearchgate.net The potential for topological behavior in organobismuth compounds stems from the strong spin-orbit coupling introduced by the heavy bismuth atom.

Research has focused on the synthesis of large, high-quality crystals of this compound, typically through a physical vapor transport (PVT) process. amazonaws.com The precise arrangement of molecules in the crystal lattice, or crystal packing, is crucial as it dictates the material's electronic properties. researchgate.net Single-crystal X-ray diffraction studies have been employed to determine these structures. amazonaws.com

It has been shown that the molecular packing and, critically, the intermolecular bismuth-bismuth distance can be controlled by modifying the functional groups on the phenyl rings. researchgate.net For this compound (p-TTB), a Bi-Bi distance of 5.71(3) Å was achieved. researchgate.net The ability to tune these structural parameters is a key step toward engineering the specific electronic band structures required for topological insulating behavior. researchgate.net While this compound is considered a promising candidate, research is ongoing to definitively characterize its topological properties.

Precursor for Semiconductor and Optoelectronic Materials

In the realm of materials science, this compound serves as a valuable precursor for the fabrication of advanced materials, including semiconductors and optoelectronic components. chemimpex.comnetascientific.com Organometallic compounds are widely used as precursors in thin film deposition processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD). americanelements.comabachy.com

This compound's utility in this area is due to its unique electronic properties, thermal stability, and solubility in organic solvents. chemimpex.comnetascientific.com Its ability to form stable complexes and decompose cleanly makes it a suitable source material for depositing bismuth-containing thin films. netascientific.com These films are integral to many semiconductor and optoelectronic devices, which rely on precisely engineered material layers to function. rsc.orgoaepublish.com The incorporation of a heavy element like bismuth can be used to tune the optical and electronic properties of the resulting material, making this compound a relevant component in the development of next-generation electronic and optoelectronic technologies. chemimpex.comnetascientific.com

Reagent in Complex Organic Synthesis

Beyond materials science, this compound is a versatile reagent in the field of complex organic synthesis. chemimpex.comnetascientific.com Organobismuth compounds have a rich history of application in a variety of chemical transformations. hpstar.ac.cn

Facilitation of Carbon-Carbon Bond Formation

A fundamental application of this compound is in the facilitation of carbon-carbon (C-C) bond formation, a cornerstone of synthetic organic chemistry. chemimpex.comjeyamscientific.in Owing to the presence of a lone pair of electrons and the Lewis acidic nature of the bismuth center, trivalent organobismuthines like this compound can act as effective Lewis bases or participate in catalytic cycles. hpstar.ac.cn It has been widely utilized as a reagent for arylation and in various cross-coupling reactions to create new C-C bonds. hpstar.ac.cnnetascientific.com Its role in these transformations is crucial for building the complex carbon skeletons of pharmaceuticals, agrochemicals, and other functional organic molecules. chemimpex.comnetascientific.comorganic-chemistry.org

Comparative and Derivative Studies of Tri P Tolylbismuthine

Comparative Analysis with Other Triarylbismuthines

The properties and reactivity of Tri-p-tolylbismuthine are best understood through comparison with its structural analogs, such as Triphenylbismuthine and its constitutional isomer, Tri-o-tolylbismuthine (B160327). These comparisons highlight the critical role that aryl substituents play in modifying the central bismuth atom's characteristics.

Structure-Reactivity Relationships Among Phenyl and Substituted Phenyl Analogs (e.g., Tri-o-tolylbismuthine, Triphenylbismuthine)

The structure of triarylbismuthines, including this compound, generally features a pyramidal geometry around the central bismuth atom, similar to other trivalent pnictogen compounds. nih.gov The introduction of a methyl group on the phenyl ring, as in the tolyl derivatives, induces changes in this structure and significantly alters the compound's reactivity.

Triphenylbismuthine (BiPh₃): This is the parent compound in this series. It serves as a baseline for understanding the electronic and steric contributions of substituents. The three phenyl groups are arranged in a propeller-like fashion around the bismuth atom. It is a stable, crystalline solid widely used as an arylating agent in various catalytic reactions. researchgate.net

This compound (Bi(p-Tol)₃): The methyl group in the para position exerts a positive inductive effect (+I) and a hyperconjugative effect. These electronic effects increase the electron density on the bismuth atom compared to Triphenylbismuthine. This enhanced electron density can influence the bismuth center's nucleophilicity and its interaction with electrophiles or metal catalysts in cross-coupling reactions. chemimpex.comchemimpex.com

Tri-o-tolylbismuthine (Bi(o-Tol)₃): When the methyl group is in the ortho position, steric hindrance becomes the dominant factor. The bulky ortho-methyl groups crowd the bismuth center, which can impede the approach of reagents. This steric congestion can lead to different reaction kinetics and, in some cases, different product selectivity compared to its para-substituted isomer. For instance, the increased steric bulk may favor reactions that proceed through a less crowded transition state.

The reactivity of these compounds in arylation reactions often depends on the specific catalytic system employed. nih.gov In some copper- and palladium-catalyzed reactions, the electronic nature of the aryl group is a key determinant of the efficiency of aryl transfer. researchgate.net

| Compound | Key Structural Feature | Primary Effect on Bismuth Center | Anticipated Impact on Reactivity |

|---|---|---|---|

| Triphenylbismuthine | Unsubstituted phenyl rings | Baseline electronic and steric profile | Standard for arylation reactions |

| This compound | Methyl group at para-position | Electron-donating (+I, hyperconjugation) | Increased nucleophilicity of Bi; may affect transmetalation rates |

| Tri-o-tolylbismuthine | Methyl group at ortho-position | Significant steric hindrance | Slower reaction rates; potential for altered selectivity due to steric bulk |

Steric and Electronic Effects of Aryl Substituents on Molecular Properties

The distinction between steric and electronic effects is fundamental to understanding the behavior of these organobismuth compounds. differencebetween.comstackexchange.com

Electronic Effects: These effects are transmitted through the molecule's bonding network. differencebetween.com In this compound, the para-methyl group is electron-donating, which enriches the bismuth center with electrons. This can strengthen the Bi-C bond to some extent but also makes the lone pair on bismuth more available, potentially influencing its Lewis basicity. This contrasts with aryl groups bearing electron-withdrawing substituents, which would make the bismuth center more electrophilic and can accelerate certain oxidative reactions. wikipedia.org

Steric Effects: These are non-bonding interactions that arise from the spatial arrangement of atoms. differencebetween.comembibe.com The size of the aryl substituent directly impacts the bond angles and the accessibility of the bismuth atom. In Tri-o-tolylbismuthine, the proximity of the methyl groups to the bismuth center causes significant van der Waals repulsion. This steric strain can distort the molecule from its ideal geometry and is a major barrier to reactions requiring coordination of a substrate to the bismuth atom. In contrast, the para position of the methyl group in this compound presents minimal steric hindrance, allowing its reactivity to be governed primarily by electronic factors. nih.gov

Investigation of Mixed Organobismuthine Systems

Mixed organobismuthine systems, which contain more than one type of organic group attached to the bismuth atom (e.g., Ar₂BiR or ArAr'BiR), are of interest for fine-tuning the reactivity and selectivity of the reagent. For instance, in catalytic cycles, the preferential transfer of one organic group over another is a key challenge. The synthesis of mixed triarylbismuthines, such as those containing a p-tolyl group alongside other substituted phenyl rings, can be achieved, although it is often more complex than the synthesis of symmetrical compounds. acs.org The reactivity of related precursors like ditolylbismuth chloride has been investigated in the context of cross-coupling reactions, indicating the utility of such asymmetric systems. researchgate.net These mixed systems are valuable in mechanistic studies to probe the relative transferability of different aryl groups.

Synthesis and Application of Related Organobismuth(V) Compounds

This compound, a Bi(III) compound, can undergo oxidative addition to form more reactive organobismuth(V) species. wikipedia.orglibretexts.org This process involves the oxidation of the bismuth center from a +3 to a +5 state while increasing its coordination number. These Bi(V) compounds are potent oxidizing agents and efficient aryl transfer reagents. wikipedia.orgresearchgate.net

The synthesis typically involves reacting this compound with an oxidizing agent in the presence of a source of anionic ligands. For example, the reaction with a peroxide in the presence of a carboxylic acid yields a tri-p-tolylbismuth(V) dicarboxylate. researchgate.netresearchgate.net

A specific example is the synthesis of Tris(para-tolyl)bismuth bis(bromodifluoroacetate), which is prepared by the interaction of this compound with bromodifluoroacetic acid and tert-butyl hydroperoxide. researchgate.net Similarly, various triarylbismuth(V) compounds with amino acid-derived ligands have been synthesized to study their biological activity. nih.gov

| Bi(III) Precursor | Oxidizing System | Resulting Bi(V) Compound Type | Primary Application |

|---|---|---|---|

| This compound | Carboxylic Acid / Peroxide | Tri-p-tolylbismuth(V) dicarboxylate | Oxidizing agent, Arylating agent |

| This compound | N-p-toluenesulfonylaminoacetic acid / Reflux | Tri-p-tolylbismuth(V) di(aminoacetate) | Investigation of antitumor activity |

| This compound | Halogen (e.g., Br₂) | Tri-p-tolylbismuth(V) dihalide | Synthetic intermediate |

These pentavalent derivatives are valuable in organic synthesis for their ability to mediate a variety of transformations, including the O- and N-arylation of phenols, amines, and amides, often under mild conditions. nih.govresearchgate.net

Emerging Research Areas and Future Perspectives for Tri P Tolylbismuthine

Development of Novel and Sustainable Synthetic Methodologies

A significant thrust in modern chemistry is the development of environmentally benign synthetic processes, and research into tri-p-tolylbismuthine is no exception. Traditional syntheses of triarylbismuthines often rely on Grignard or organolithium reagents, which can have poor functional group tolerance and generate stoichiometric amounts of metallic waste. Emerging research is focused on overcoming these limitations through greener and more efficient catalytic methods.

Recent advancements have demonstrated the viability of using deep eutectic solvents (DESs) as recyclable and non-toxic reaction media for transformations involving triarylbismuthines. researchgate.net These novel solvent systems can enhance the reactivity of reagents and simplify product isolation. researchgate.net Furthermore, catalyst-free methodologies are being explored for certain transformations, reducing reliance on potentially toxic and expensive transition metals. researchgate.net Research has also highlighted the potential of techniques like microwave-assisted synthesis to dramatically reduce reaction times for the preparation of organobismuth compounds. aston.ac.uk The overarching goal is to develop synthetic routes that are not only efficient and high-yielding but also align with the principles of green chemistry, minimizing waste and energy consumption. iwu.edu

| Parameter | Traditional Methods (e.g., Grignard) | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Organolithium, Grignard reagents | Functionally-tolerant organoboron reagents |

| Solvents | Volatile organic compounds (VOCs) | Deep Eutectic Solvents (DESs) researchgate.net |

| Catalysts | Often stoichiometric, metal-based | Catalyst-free systems, reusable catalysts researchgate.net |

| Energy Input | Conventional heating | Microwave irradiation, lower temperatures aston.ac.uk |

| Sustainability Profile | Generation of metallic waste, use of hazardous reagents | Recyclable media, improved atom economy, reduced waste researchgate.netiwu.edu |

Exploration of Uncharted Reactivity and Transformation Pathways

While this compound has been recognized for its utility in arylation reactions, its full reactive potential is still being uncovered. nih.govchemimpex.com Current research is venturing beyond established transformations to discover and harness novel reactivity patterns. A particularly promising area is the generation of aryl radicals from triarylbismuth(III) reagents through light-driven processes. acs.org This mode of activation opens up a host of new possibilities for forming carbon-carbon and carbon-heteroatom bonds under mild, transition-metal-free conditions. acs.org

Another frontier is the chemistry of high-valent organobismuth species. Recently, the synthesis and isolation of a monomeric triarylbismuthine oxide, a bismuth analog of the well-known triphenylphosphine (B44618) oxide, was achieved. nih.gov This compound was found to exhibit oxygen-atom transfer reactivity, a rare and valuable transformation for organo-main-group compounds. nih.gov Researchers have also successfully demonstrated and characterized the catalytic insertion of sulfur dioxide (SO2) into bismuth-carbon bonds, forming unique O-bound bismuth sulfinate complexes. nih.gov The exploration of such fundamental reaction steps is crucial for developing new bismuth-catalyzed processes. nih.gov Additionally, the ability of bismuth radicals to activate strong N-H and O-H bonds points toward future applications in challenging chemical transformations. wikipedia.org

| Reactivity Pathway | Description | Potential Applications | Reference |

|---|---|---|---|

| Photoredox-Mediated Aryl Radical Generation | Generation of aryl radicals from Bi(III) precursors using light, without a transition metal. | Hydroarylation, borylation, and cyanation reactions. | acs.org |

| Oxygen-Atom Transfer | Transfer of an oxygen atom from an isolated monomeric triarylbismuthine oxide. | Selective oxidation reactions. | nih.gov |

| SO2 Insertion | Catalytic insertion of sulfur dioxide into a Bi-C bond to form bismuth sulfinates. | Synthesis of sulfonyl fluorides and other sulfur-containing compounds. | nih.gov |

| N-H and O-H Bond Activation | Homolytic cleavage of strong N-H and O-H bonds mediated by bismuth radicals. | Late-stage functionalization and novel cross-coupling reactions. | wikipedia.org |

Advancements in In-Situ Characterization Techniques

A major challenge in organobismuth chemistry is the often transient and unstable nature of key intermediates. nih.govnih.gov Species such as organobismuth(II) radicals and organobismuth(III) hydrides are highly fleeting, making their characterization difficult. wikipedia.orgnih.gov Future progress in harnessing the full synthetic potential of this compound will depend heavily on the development and application of advanced characterization techniques capable of observing these species in real-time.

Currently, researchers rely on a combination of methods to identify reactive intermediates, including low-temperature Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS). wikipedia.orgnih.gov In some cases, bulky ligands have been used to stabilize otherwise transient species, allowing for definitive structural elucidation by Single-Crystal X-ray Diffraction (SC-XRD). nih.gov However, the future lies in the advancement of in-situ spectroscopic methods (e.g., rapid-scan IR and NMR) that can monitor reaction profiles directly, providing crucial kinetic and mechanistic data without the need for isolating unstable compounds. These techniques will be indispensable for understanding complex catalytic cycles and for the rational design of more efficient bismuth-based catalysts.

Rational Design and Synthesis of New this compound-Based Functional Materials

This compound and related organobismuth compounds are recognized as valuable precursors for advanced functional materials. chemimpex.comamericanelements.com Their utility stems from the unique electronic and physical properties of bismuth. americanelements.com An emerging area of research is the move from empirical discovery to the rational design and synthesis of materials where this compound serves as a key building block.

The focus is on creating materials with tailored properties for specific applications. In materials science, this compound is being explored for the development of semiconductors and polymers. chemimpex.com As a precursor in thin-film deposition processes, it holds potential for applications in next-generation electronics and LED manufacturing. americanelements.com Future research will likely involve modifying the tolyl ligands—for instance, by introducing specific functional groups—to fine-tune the electronic, optical, and morphological properties of the resulting materials. This rational design approach could lead to the creation of novel phosphors, catalysts, or thermoelectric materials.

| Material Class | Target Application | Rationale for Use |

|---|---|---|

| Semiconductors/Polymers | Electronics, sensors | Leveraging the unique electronic properties of organobismuth compounds. chemimpex.com |

| Thin Films | LEDs, optical coatings | Serves as a precursor for deposition processes. americanelements.com |

| Heterogeneous Catalysts | Industrial chemical synthesis | Immobilizing bismuth active sites on a solid support for enhanced stability and reusability. |

| Luminescent Materials | Lighting, displays | Exploiting the heavy-atom effect of bismuth to enhance phosphorescence. |

Refinements in Theoretical Models and Predictive Computational Chemistry

As experimentalists push the boundaries of organobismuth chemistry, theoretical and computational models are becoming increasingly vital. The high reactivity and instability of many organobismuth intermediates make them challenging to study experimentally, creating a critical role for predictive computational chemistry.

Density Functional Theory (DFT) calculations are already being employed to provide insight into the bonding and structure of novel species, such as the monomeric triarylbismuthine oxide. nih.gov Computational studies have also been crucial in elucidating the mechanisms of complex reactions, for example, by calculating the bond-dissociation energies involved in the cleavage of N-H and O-H bonds by bismuth radicals. wikipedia.org Future research will demand more sophisticated theoretical models that can accurately predict the stability and reactivity of this compound derivatives, guide the design of new ligands to stabilize reactive centers, and forecast the electronic and photophysical properties of new bismuth-based materials. The synergy between theoretical prediction and experimental validation will accelerate the discovery and development process significantly.

Interdisciplinary Research at the Interface of Chemistry, Physics, and Materials Science

The most exciting future developments involving this compound are expected to arise from interdisciplinary collaborations. The unique characteristics of bismuth, such as its strong diamagnetism, high electrical resistance, and significant Hall effect, place it at the intersection of chemistry, physics, and materials science. americanelements.com

The synthesis of novel this compound-based materials (chemistry) is the first step. chemimpex.com Fully characterizing their electronic and photophysical properties requires the expertise and instrumentation of physicists. Translating these fundamental properties into functional devices, such as sensors, LEDs, or thermoelectric coolers, is the domain of materials scientists and engineers. americanelements.commit.edu This interdisciplinary approach is essential for tackling complex challenges and for translating fundamental discoveries in organobismuth chemistry into tangible technological advancements. mit.eduwiley.com The future of this compound research is not confined to the chemistry lab but extends to a collaborative ecosystem where scientists from diverse fields work together to unlock its full potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.